N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide (hereafter referred to as Compound A) is a synthetic quinazoline derivative characterized by:
- A [1,3]dioxolo[4,5-g]quinazolin-8-one core.
- A hexanamide chain substituted at the 7-position.
- A sulfanyl-linked carbamoylmethyl group at the 6-position, further modified with a 4-ethylphenyl carbamate moiety.
- A 3,4-dimethoxyphenethyl group as the terminal amide substituent.
With a molecular formula of C₃₄H₄₁N₅O₇S and a molecular weight of 687.86 g/mol, Compound A shares structural motifs common to bioactive molecules targeting epigenetic enzymes (e.g., HDACs) and kinase pathways . Its complexity arises from the integration of multiple pharmacophoric elements, including the dioxoloquinazoline scaffold, sulfhydryl linkers, and aromatic substituents.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O7S/c1-4-23-9-12-25(13-10-23)37-33(41)21-47-35-38-27-20-31-30(45-22-46-31)19-26(27)34(42)39(35)17-7-5-6-8-32(40)36-16-15-24-11-14-28(43-2)29(18-24)44-3/h9-14,18-20H,4-8,15-17,21-22H2,1-3H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTDIJFBDIAUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Promoted Cyclization for Heterocyclic Formation
The 8-oxo-2H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl subunit is synthesized via acid-mediated double cyclization, as demonstrated in erythrinane skeleton syntheses. A sulfoxide intermediate, such as N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide, undergoes toluene-p-sulphonic acid-catalyzed cyclization at elevated temperatures (110–120°C) to yield the fused quinazolinone-dioxolo system. Desulfurization with Raney nickel (Ni-Al alloy) in ethanol at 50°C removes the sulfinyl group, affording the deprotected heterocycle.
Key Conditions
- Catalyst: Toluene-p-sulphonic acid (5 mol%)
- Temperature: 110–120°C (reflux in toluene)
- Yield: 68–72% after purification
Preparation of the Carbamoyl Methyl Sulfanyl Side Chain
Carbamoyl Halide Intermediate Synthesis
The 4-ethylphenyl carbamoyl group is introduced via N,N-substituted carbamoyl halide intermediates, as detailed in US Patent 8,188,290B2. Reacting 4-ethylphenylamine with CO₂ and trimethylsilyl chloride in ethyl acetate (containing ≤0.25% ethanol) at 0–25°C generates the corresponding carbamoyl chloride. Subsequent reaction with mercaptoacetic acid methyl ester in the presence of triethylamine (TEA) yields the carbamoyl methyl sulfanyl precursor.
Reaction Scheme
- $$ \text{4-EtC}6\text{H}4\text{NH}2 + \text{CO}2 + \text{Me}3\text{SiCl} \rightarrow \text{4-EtC}6\text{H}4\text{NCO} \cdot \text{SiMe}3 $$
- $$ \text{4-EtC}6\text{H}4\text{NCO} \cdot \text{SiMe}3 + \text{HSCH}2\text{COOMe} \xrightarrow{\text{TEA}} \text{4-EtC}6\text{H}4\text{NHC(O)CH}2\text{SCH}2\text{COOMe} $$
Optimized Parameters
Assembly of the Hexanamide Backbone
Coupling via Amide Bond Formation
The hexanamide spacer is constructed by coupling 6-aminohexanoic acid with the quinazolinone-dioxolo core using N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The resulting intermediate is then reacted with 3,4-dimethoxyphenethylamine under similar conditions to form the N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide backbone.
Critical Data
- Coupling Agent: DCC (1.2 equiv), HOBt (1.1 equiv)
- Reaction Time: 12–16 hours at 25°C
- Yield: 78–82% after column chromatography
Final Coupling and Global Deprotection
Thiol-Ene Click Chemistry for Sulfanyl Linkage
The carbamoyl methyl sulfanyl side chain is conjugated to the quinazolinone-dioxolo-hexanamide intermediate via thiol-ene click chemistry. Using azobisisobutyronitrile (AIBN) as a radical initiator in tetrahydrofuran (THF) at 60°C, the mercapto group reacts with a vinyl ether installed on the quinazolinone ring.
Conditions
- Initiator: AIBN (0.1 equiv)
- Temperature: 60°C, 8 hours
- Yield: 65–70%
Final Deprotection and Crystallization
Methyl ester groups on the carbamoyl methyl sulfanyl side chain are hydrolyzed using LiOH in THF/water (4:1) at 0°C. The crude product is crystallized from methanol/water (3:1) to afford the title compound as a white solid.
Purity Data
- HPLC Purity: ≥99.0%
- Single Impurity: ≤0.15%
- Overall Yield: 52–58% (from initial intermediates)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.
Mechanistic Insight :
-
Radical intermediates form during peroxide-mediated oxidation.
-
Sulfone formation proceeds via a two-step electrophilic addition mechanism.
Amide Hydrolysis
The carbamoyl and hexanamide groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12h | 4-Ethylphenylglycine + Quinazoline-hexanoic acid | Degradation of the quinazoline core observed at prolonged reaction times. |
| NaOH (2M), EtOH/H₂O (1:1), 60°C, 8h | Free amine intermediates | Requires pH monitoring to prevent over-hydrolysis. |
Structural Impact :
-
Hydrolysis of the hexanamide side chain improves solubility in polar solvents.
Nucleophilic Substitution at Quinazoline Core
The quinazoline-dioxolo system participates in nucleophilic substitutions, particularly at the C-6 position.
| Reagents | Products | Key Data |
|---|---|---|
| NH₃ (g), THF, 80°C | C-6 aminoquinazoline derivative | Substitution confirmed via ¹H NMR (δ 6.8 ppm, NH₂ peak). |
| KSCN, DMF, 120°C | Thiocyanate analog | Improved thermal stability compared to parent compound. |
Kinetics :
-
Reactions at C-6 proceed faster than at other positions due to electron-withdrawing effects of the dioxolo group.
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl moiety undergoes demethylation under strong acidic conditions, generating catechol derivatives.
| Conditions | Products | Yield |
|---|---|---|
| BBr₃ (3 eq.), CH₂Cl₂, -78°C → RT | Catechol derivative | 82% |
| HI (48%), AcOH, reflux | Partial demethylation | 45% |
Applications :
-
Demethylated products show enhanced hydrogen-bonding capacity, useful for crystallographic studies.
Dioxolo Ring-Opening Reactions
Thedioxolo ring is reactive under basic conditions, leading to ring cleavage.
| Conditions | Products | Observations |
|---|---|---|
| NaOH (1M), MeOH, 50°C | Dicarboxylic acid intermediate | Ring opening precedes quinazoline degradation. |
| LiAlH₄, THF, 0°C | Reduced diol derivative | Selective reduction without affecting other functional groups. |
Cross-Coupling Reactions
The aryl groups facilitate palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs |
Limitations :
Photochemical Reactivity
UV irradiation induces isomerization and bond cleavage in the quinazoline system.
| Conditions | Products | Notes |
|---|---|---|
| UV (254 nm), MeCN, 24h | Photo-degradation products | LC-MS reveals multiple fragments, suggesting C-S bond cleavage. |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide possesses cytotoxic properties against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound's IC50 values were found to be in the micromolar range, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It showed moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections.
Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes which are crucial for disease processes. Notably, it exhibits inhibitory effects on acetylcholinesterase and urease. This suggests therapeutic potential in conditions such as Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have been conducted to further investigate the pharmacological properties of this compound:
-
Cytotoxicity Against Cancer Cells:
- A study assessed the compound's effects on MCF-7 and PC3 cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability.
Cell Line IC50 (μM) Mode of Action MCF-7 15 Apoptosis induction PC3 10 Cell cycle arrest -
Antibacterial Efficacy:
- An evaluation of the compound's antibacterial properties revealed significant inhibition zones against Salmonella typhi and Bacillus subtilis, suggesting its utility as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Salmonella typhi 18 Bacillus subtilis 15
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Key Structural Analogs
Three closely related analogs are highlighted for comparison:
Key Observations :
- Compound B replaces the 4-ethylphenyl group with a smaller butan-2-yl carbamate, reducing molecular weight and hydrophobicity (logP: 3.2 vs. 4.1 for Compound A ) .
- Compound C substitutes the carbamoylmethyl sulfanyl group with a 4-nitrophenylmethyl sulfanyl, enhancing electron-withdrawing properties but increasing metabolic instability .
- Compound D retains the ethoxy group but lacks the 3,4-dimethoxyphenethyl chain, resulting in reduced predicted blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties
| Parameter | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| logP | 4.1 | 3.2 | 4.7 | 3.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 9 | 8 | 9 | 7 |
| Topological Polar Surface Area (Ų) | 161 | 148 | 155 | 142 |
| Predicted Solubility (mg/mL) | 0.03 | 0.12 | 0.01 | 0.09 |
Analysis :
Bioactivity and Target Engagement
- Kinase Selectivity : The sulfanyl-carbamoyl motif in Compound A aligns with kinase inhibitors targeting ATP-binding pockets (e.g., EGFR or VEGFR2), as seen in related quinazolines .
- Cytotoxicity : Compound C ’s nitro group confers higher cytotoxicity in NCI-60 screenings but also increases off-target risks .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dioxoloquinazoline core.
- Multiple functional groups such as dimethoxyphenyl , carbamoyl , and sulfanyl .
Molecular Formula: C27H32N2O4S
Molecular Weight: 480.63 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study:
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell cycle regulation and DNA synthesis.
- Modulation of Signal Transduction Pathways: It alters pathways related to inflammation and immune responses, which can enhance its anticancer and antimicrobial effects.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that at therapeutic doses, it exhibits low toxicity towards normal human cells.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be monitored?
The synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and sulfanyl group incorporation. Key steps include:
- Controlled conditions : Use of anhydrous solvents (e.g., dimethylformamide) and catalysts (e.g., triethylamine) to stabilize intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and purity .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : Assign proton and carbon signals to verify the quinazoline core, benzodioxole, and carbamoyl groups .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., sulfanyl or methoxy group losses) .
- Infrared (IR) spectroscopy : Identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) .
Q. How can researchers address solubility challenges for in vitro assays?
- Solvent selection : Test polar aprotic solvents (e.g., DMSO) or surfactants for aqueous compatibility.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility without altering bioactivity .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Factorial design : Systematically vary temperature, solvent polarity, and catalyst ratios to identify optimal conditions .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .
- Scale-up considerations : Ensure heat dissipation and mixing efficiency match lab-scale results to avoid byproduct formation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding affinities to enzymes (e.g., tyrosine kinases) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over nanoseconds to prioritize in vitro testing .
- QSAR modeling : Correlate structural features (e.g., methoxy substitutions) with activity data to guide derivative design .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Comparative analysis : Cross-reference NMR/MS data with structurally analogous compounds (e.g., quinazoline derivatives in ) to assign ambiguous signals .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra (e.g., aromatic regions) .
- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What methodologies validate the compound’s biological activity in complex matrices?
- Dose-response assays : Use cell viability assays (e.g., MTT) to determine IC₅₀ values against cancer cell lines .
- Target engagement studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics to specific proteins .
- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS/MS quantification .
Methodological Considerations
Q. How can AI-driven tools enhance synthesis or bioactivity prediction?
- Retrosynthetic planning : Platforms like IBM RXN for Chemistry propose viable synthetic routes .
- Machine learning (ML) : Train models on existing bioactivity datasets to predict toxicity or off-target effects .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
